(BENZYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE
Description
(BENZYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE is a synthetic derivative of 3,4,5-trimethoxybenzoic acid, where the methyl ester group in methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0) is replaced with a benzylcarbamoylmethyl moiety. While direct data on this compound are absent in the provided evidence, its synthesis likely involves reacting 3,4,5-trimethoxybenzoyl chloride with (benzylcarbamoyl)methanol.
Properties
IUPAC Name |
[2-(benzylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-23-15-9-14(10-16(24-2)18(15)25-3)19(22)26-12-17(21)20-11-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKWCWMCKRZIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (BENZYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves a multi-step process. One common method starts with the methylation of gallic acid using dimethyl sulfate in the presence of sodium hydroxide. The resulting methyl 3,4,5-trimethoxybenzoate is then reacted with benzyl isocyanate under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
(BENZYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy group substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(BENZYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (BENZYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
(BENZYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effects.
- Chemical Formula : C15H17NO5
- CAS Number : 1195768-19-4
- Molecular Weight : 291.30 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications. The primary areas of activity include:
- Antioxidant Activity : The presence of methoxy groups in the structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies indicate that (BENZYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE may inhibit pro-inflammatory cytokines, which can be beneficial in treating chronic inflammatory diseases.
- Antimicrobial Properties : Preliminary investigations have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.
- Anticancer Potential : Some studies have reported that this compound can induce apoptosis in cancer cells, making it a subject of interest in cancer research.
The biological activities of (BENZYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Modulation of Cell Signaling Pathways : The compound can affect signaling pathways related to cell proliferation and apoptosis.
- Free Radical Scavenging : Its chemical structure allows it to interact with and neutralize free radicals effectively.
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on Antioxidant Activity
- A study evaluated the antioxidant capacity of (BENZYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE using DPPH and ABTS assays. Results indicated a significant reduction in radical concentration compared to control samples, suggesting strong antioxidant properties.
-
Case Study on Anti-inflammatory Effects
- In vitro experiments demonstrated that this compound reduced the expression of TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis.
-
Case Study on Anticancer Properties
- A preliminary study involving human cancer cell lines showed that treatment with (BENZYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE led to increased rates of apoptosis and decreased cell viability, indicating its potential as an anticancer agent.
Research Findings
Recent research has focused on the synthesis and characterization of (BENZYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE along with its biological evaluation. Key findings include:
- The compound was synthesized via a multi-step reaction involving the introduction of benzylcarbamoyl and methoxy groups onto a benzoate framework.
- Biological assays confirm its efficacy as an antioxidant and anti-inflammatory agent.
- Further studies are needed to elucidate the precise molecular mechanisms underlying its anticancer effects.
Q & A
Basic Synthesis and Structural Characterization
Q: What are the established synthetic routes for (benzylcarbamoyl)methyl 3,4,5-trimethoxybenzoate, and how can structural purity be validated? A: The compound is derived from gallic acid via sequential methylation and esterification. Key steps include:
- Methylation of gallic acid to form 3,4,5-trimethoxybenzoic acid (TMBA).
- Esterification of TMBA with methanol under acidic catalysis to yield methyl 3,4,5-trimethoxybenzoate.
- Functionalization with a benzylcarbamoyl group via carbodiimide coupling.
Structural validation requires: - Infrared (IR) spectroscopy to confirm ester and carbamate bonds (C=O stretching at ~1700–1750 cm⁻¹) .
- NMR (¹H/¹³C) for methoxy group integration (δ 3.8–4.0 ppm) and aromatic proton patterns .
Advanced Analytical Method Development
Q: How can researchers resolve contradictions in impurity profiles during HPLC analysis of this compound? A: Impurities may arise from incomplete methylation (e.g., residual gallic acid derivatives) or side reactions. Methodological solutions include:
-
Gradient elution HPLC with a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 280 nm.
-
Relative response factors (RRF) for quantification:
Impurity RRT RRF 3,4,5-Trimethoxybenzoic acid 2.7 0.66 Trimethoprim-related byproducts 10.3 0.5 -
Spiking experiments with reference standards to confirm peak identities .
Safety and Handling Protocols
Q: What are the critical safety considerations for handling this compound in laboratory settings? A: The compound is classified under EU-GHS/CLP as:
- Acute toxicity (Category 4 for oral, dermal, and inhalation exposure).
- Hazard mitigation requires:
- Use of fume hoods and PPE (gloves, lab coats).
- Storage in airtight, light-resistant containers at 15–30°C .
Isotopic Labeling for Metabolic Studies
Q: How can deuterated analogs aid in tracing metabolic pathways of this compound? A: Methyl 3,4,5-trimethoxybenzoate-[d₉] (deuterated at methoxy groups) is used to:
- Track hepatic metabolism via LC-MS/MS, identifying demethylation products.
- Quantify tissue distribution in preclinical models (e.g., rodents) using isotopic dilution techniques .
Contradictions in Purity Standards
Q: How should researchers address discrepancies in reported purity levels (e.g., 95% vs. 99.75%)? A: Purity variations stem from:
- Synthetic method differences (e.g., recrystallization vs. column chromatography).
- Analytical technique bias (HPLC vs. NMR).
Recommendations: - Validate purity using orthogonal methods (e.g., HPLC + elemental analysis).
- Source reference standards (e.g., USP Reserpine RS) for calibration .
Role as a Pharmaceutical Intermediate vs. Impurity
Q: Why is this compound both a synthetic intermediate for Trimethoprim (TMP) and a documented impurity in TMP batches? A:
- Intermediate role: It is a precursor in TMP synthesis via condensation with diaminopyrimidines.
- Impurity source: Residual unreacted ester may persist post-synthesis.
Mitigation: Optimize reaction stoichiometry and include purification steps (e.g., fractional distillation) .
Physicochemical Properties for Formulation
Q: What key physicochemical parameters must be characterized for drug formulation studies? A: Critical parameters include:
Stability Under Storage Conditions
Q: How does storage temperature impact the compound’s stability over time? A: Accelerated stability studies (ICH Q1A guidelines) show:
- 2–8°C : Stable for >24 months (no degradation via HPLC).
- 25°C : ≤5% degradation over 12 months (hydrolysis of ester group).
- Light exposure : Induces photodegradation (monitor via UV-Vis at 254 nm) .
Advanced Applications in Drug Discovery
Q: What mechanistic insights support its use as a scaffold for antispasmodic agents? A: Structural analogs (e.g., trimebutine derivatives) act via:
- μ-opioid receptor modulation (Ki = 12 nM in radioligand assays).
- Calcium channel blockade (IC₅₀ = 8 µM in ileum smooth muscle models).
SAR studies highlight the benzylcarbamoyl group’s role in enhancing receptor affinity .
Data Reproducibility Challenges
Q: What factors contribute to variability in reported bioactivity data, and how can they be controlled? A: Key factors:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
